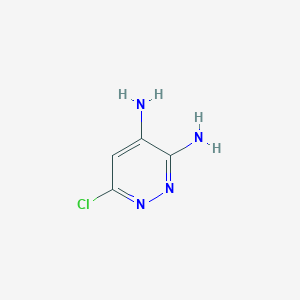

6-Chloropyridazine-3,4-diamine

Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry

The exploration of pyridazine chemistry has a rich history, with early preparations laying the groundwork for complex synthetic applications. One of the first encounters with a pyridazine derivative was by Emil Fischer in 1886 during his investigations into the Fischer indole (B1671886) synthesis, where he prepared a pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. Current time information in Bangalore, IN. The parent pyridazine heterocycle was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. Current time information in Bangalore, IN. A more accessible route was later developed starting from maleic hydrazide. Current time information in Bangalore, IN.

While pyridazines are relatively uncommon in nature, a fact potentially linked to the scarcity of naturally occurring hydrazine (B178648) precursors, their synthetic analogues have proven immensely valuable. mdpi.com The pyridazine structure is a key pharmacophore in various herbicides and in numerous drugs with activities ranging from antidepressant to antibacterial. researchgate.net The versatility and potential of this scaffold have been recognized in modern drug discovery, with some considering it a "privileged structure" and one of the "most developable" heteroaromatic rings for designing new therapeutic agents. researchgate.net

Strategic Importance of Halogenated Pyridazine Scaffolds in Organic Synthesis

Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis, largely due to their utility in a wide array of coupling reactions. google.com Halogenated pyridazines, in particular, serve as crucial starting materials for constructing more complex molecular architectures. vwr.com

The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the oxidative addition of palladium catalysts to a carbon-halogen bond. fluorochem.co.uk This property makes halogenated pyridazines excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a highly efficient method for forming new carbon-carbon bonds. fluorochem.co.uk The commercial availability of various halogenated pyridazine derivatives further enhances their synthetic utility. fluorochem.co.uk

Beyond cross-coupling, the halogen atom on a pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of a wide range of functional groups by displacing the halide with various nucleophiles. nih.gov Strategically, the presence of a halogen can also influence the regioselectivity of other reactions. For instance, placing a halogen atom adjacent to a ring nitrogen can decrease that nitrogen's nucleophilicity, thereby directing alkylation reactions to a different nitrogen atom within the molecule, a crucial tactic for controlling the outcome of synthetic pathways. aksci.com

The Role of Diaminopyridazine Frameworks as Versatile Synthetic Intermediates

Diaminopyridazine frameworks are highly valuable and versatile intermediates in organic synthesis. Their utility stems from the presence of two nucleophilic amino groups on the pyridazine core, which can be used to construct fused heterocyclic systems. These frameworks have found applications in medicinal, coordination, and supramolecular chemistry.

A primary application of diaminopyridazines is in the synthesis of bicyclic and polycyclic heteroaromatic compounds. For example, ortho-diaminopyridazines are key precursors for synthesizing fused heterocycles like imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines. vwr.com The reaction of a diaminopyridazine with reagents like nitrous acid initiates a diazotization and subsequent cyclization to form a fused triazole ring. researchgate.netvwr.com This strategy is a common and effective method for building these complex scaffolds, which are themselves of interest for their potential biological activities. researchgate.netvwr.com The synthesis of 3,6-dibromopyridazine-4,5-diamine has also been reported, highlighting its use as a precursor for preparing photoactive materials.

Overview of Research Trajectories for 6-Chloropyridazine-3,4-diamine

6-Chloropyridazine-3,4-diamine, also known by the synonym 5-chloro-3,4-diaminopyridazine, is a specific example of the diaminopyridazine framework that serves as a valuable synthetic intermediate. researchgate.net Its chemical structure combines the features of a halogenated pyridazine and a diaminopyridazine, making it a targeted precursor for specific fused heterocyclic systems.

A significant research application for this compound is its use in the synthesis of 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine. researchgate.netvwr.com This transformation is achieved through the cyclization of 6-chloropyridazine-3,4-diamine using nitrite (B80452), typically in the presence of an acid catalyst. researchgate.netvwr.com This reaction provides an efficient route to the triazolo[4,5-c]pyridazine ring system, which is explored for various applications, including in medicinal chemistry. researchgate.netvwr.com The formation of this fused ring system is a common strategy for constructing novel heterocyclic scaffolds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,6,8)(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKXCXMIJJFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618322 | |

| Record name | 6-Chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-50-3 | |

| Record name | 6-Chloro-3,4-pyridazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Chloropyridazine 3,4 Diamine

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C6 position is the most reactive site for nucleophilic displacement. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of substituents through various reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 6-Chloropyridazine-3,4-diamine and related chloro-heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The pyridazine (B1198779) ring's nitrogen atoms facilitate this process by stabilizing the negative charge of the intermediate.

The chloro group at the C6 position can be readily displaced by various nitrogen-based nucleophiles, such as primary and secondary amines. These reactions are fundamental for constructing more complex molecules, particularly in medicinal chemistry. The reaction of heteroaryl chlorides with amines can proceed under transition-metal-free SNAr conditions, often favored for being more environmentally acceptable. nih.gov For instance, the amination of halopyrimidines and 4-chloroquinazoline (B184009) has been successfully carried out with various amines in water at 100 °C, demonstrating the feasibility of such transformations. nih.gov While direct studies on 6-Chloropyridazine-3,4-diamine are specific, the reactivity of analogous compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) shows that SNAr amination reactions proceed under suitable conditions, though side reactions like solvolysis can compete depending on the reaction medium's alkalinity. uniatlantico.edu.co

Interactive Data Table: SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Various Amines | 6-Amino-substituted pyridazines | Water, 100 °C | Good to Excellent nih.gov |

Similar to nitrogen nucleophiles, oxygen-based nucleophiles such as alkoxides can displace the chlorine atom via an SNAr mechanism to form ethers. The reactivity is influenced by the solvent and the counter-ion of the alkoxide. Studies on substituted 2,6-dichloropyridines have shown that non-polar, aprotic solvents tend to favor substitution. researchgate.net In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of alcohols as solvents in the presence of a base like NaOH leads to the formation of alkoxide ions, which can compete with other nucleophiles and lead to solvolysis products. uniatlantico.edu.co This indicates that the reaction of 6-Chloropyridazine-3,4-diamine with alcohols under basic conditions would likely yield the corresponding 6-alkoxy-pyridazine-3,4-diamine derivatives.

Interactive Data Table: SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Conditions | Observations |

|---|---|---|---|

| Alkoxide Ions | 6-Alkoxy-pyridazine derivatives | Alcohol, NaOH | Competition with other nucleophiles uniatlantico.edu.co |

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds by replacing the chloro-substituent with various organic groups. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly effective for this transformation. wikipedia.orgyoutube.com

This reaction has been successfully applied to the synthesis of 3-amino-6-arylpyridazines from the closely related starting material, 3-amino-6-chloropyridazine (B20888). researchgate.net The coupling is typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent mixture. nih.gov This methodology allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C6 position, significantly expanding the molecular diversity accessible from 6-Chloropyridazine-3,4-diamine. The reaction is a cornerstone in the synthesis of π-conjugated molecules based on pyridazine and other heterocycles. nih.gov

Interactive Data Table: Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Catalyst | Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ / DME, Ethanol, Water | 3-Aryl-6-(thiophen-2-yl)pyridazine | 14-28% | nih.gov |

| Arylboronic acids | Pd(OAc)₂ / Ligand | K₂CO₃ / MeOH | 6-Arylpyridazines | up to 88% | acs.org |

Transformations Involving the Amino Functionalities

The two amino groups at the C3 and C4 positions are nucleophilic and can react with a variety of electrophiles. These reactions are often used to construct fused heterocyclic rings, leading to complex polycyclic systems.

Electrophilic Derivatizations of Diamine Groups

The vicinal diamine arrangement in 6-Chloropyridazine-3,4-diamine is a key structural feature that enables the formation of five- or six-membered rings upon reaction with suitable bifunctional electrophiles. For example, condensation reactions with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of pyrazine (B50134) or other diazine rings fused to the pyridazine core.

While specific examples for 6-Chloropyridazine-3,4-diamine are not extensively detailed in the provided context, the general reactivity of aromatic diamines is well-established. They can undergo condensation with aldehydes or ketones, acylation with acid chlorides or anhydrides, and can be used in the synthesis of various heterocyclic systems. For instance, the condensation of diamines with dicarbonyl compounds is a classic method for forming heterocyclic rings like pyrazines. surrey.ac.uk The reaction of 5-amino-1-phenylpyrazole (B52862) (an aminopyrazole) with unsaturated ketones to form pyrazolo[3,4-b]pyridines illustrates a similar cyclization strategy involving an amino group. mdpi.com It is therefore highly probable that the diamine groups of 6-Chloropyridazine-3,4-diamine would readily participate in such cyclocondensation reactions to yield fused researchgate.netscite.airesearchgate.netthiadiazolo[3,4-d]pyridazines or imidazo[4,5-d]pyridazines, depending on the electrophile used.

Condensation and Cyclization Reactions to Form Fused Heterocycles

The ortho-diamine functionality of 6-chloropyridazine-3,4-diamine is a key feature that enables its use as a precursor for the synthesis of various fused heterocyclic systems. These reactions typically proceed through initial condensation followed by cyclization, leading to the formation of five- or six-membered rings fused to the pyridazine core.

One of the most common applications is the synthesis of imidazo[4,5-d]pyridazines . This is typically achieved by reacting 6-chloropyridazine-3,4-diamine with one-carbon synthons. For instance, condensation with formic acid or its derivatives, such as triethyl orthoformate, followed by cyclization, yields the corresponding 7-chloroimidazo[4,5-d]pyridazine. The reaction mechanism involves the formation of a formamidine (B1211174) intermediate which then undergoes intramolecular cyclization.

Similarly, the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of triazolo[4,5-d]pyridazines . This reaction proceeds via diazotization of one of the amino groups, followed by an intramolecular cyclization of the resulting diazonium salt onto the adjacent amino group.

Furthermore, condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, provides a straightforward route to pyrazino[2,3-d]pyridazines . The reaction involves a double condensation of the two amino groups with the two carbonyl groups of the dicarbonyl compound, followed by an oxidative aromatization to furnish the fused pyrazine ring.

| Reactant | Reagent/Conditions | Fused Heterocycle Formed |

|---|---|---|

| 6-Chloropyridazine-3,4-diamine | Formic acid or Triethyl orthoformate | 7-Chloroimidazo[4,5-d]pyridazine |

| 6-Chloropyridazine-3,4-diamine | Sodium nitrite, Acid (e.g., HCl) | 7-Chlorotriazolo[4,5-d]pyridazine |

| 6-Chloropyridazine-3,4-diamine | Glyoxal or 2,3-Butanedione | 7-Chloropyrazino[2,3-d]pyridazine |

Formation of Schiff Bases and Chelatable Structures

The amino groups of 6-chloropyridazine-3,4-diamine can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. nih.gov These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The resulting Schiff bases are of significant interest due to their potential to act as chelatable ligands. The imine nitrogen atoms, along with other heteroatoms in the molecule, can coordinate with metal ions to form stable metal complexes. nih.gov For example, the reaction of 6-chloropyridazine-3,4-diamine with salicylaldehyde (B1680747) would be expected to yield a Schiff base ligand with multiple coordination sites (the imine nitrogens, the pyridazine ring nitrogens, and the phenolic hydroxyl group). Such ligands can form complexes with a variety of transition metals, and the properties of these complexes can be tuned by varying the metal ion and the substituents on the aldehyde. science.govresearchgate.net

The formation of these chelatable structures is a key aspect of the coordination chemistry of pyridazine derivatives and has implications for their application in areas such as catalysis and materials science. asianpubs.org

| Reactant | Aldehyde/Ketone | Resulting Schiff Base Structure | Chelating Atoms |

|---|---|---|---|

| 6-Chloropyridazine-3,4-diamine | Salicylaldehyde | Bis(salicylidene) derivative | Imine N, Pyridazine N, Phenolic O |

| 6-Chloropyridazine-3,4-diamine | Benzaldehyde | Bis(benzylidene) derivative | Imine N, Pyridazine N |

Ring Modifications and Skeletal Rearrangements of the Pyridazine Core

While the pyridazine ring is generally aromatic and stable, it can undergo skeletal rearrangements under certain conditions, although such transformations are not as common as those of other heterocyclic systems. Recent advances in synthetic methodology have demonstrated the possibility of "skeletal editing," which involves the conversion of one heterocyclic system to another. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net For instance, strategies have been developed to transform pyridines into pyridazines. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These methods often involve a sequence of reactions, including N-amination, ring opening, and subsequent cyclization to form the pyridazine ring. chemrxiv.org

However, direct skeletal rearrangements of a pre-formed pyridazine core like that in 6-chloropyridazine-3,4-diamine are less frequently reported. Such rearrangements would likely require high-energy conditions, such as photolysis or thermolysis, or the presence of specific reagents that can induce ring-opening and ring-closing cascades. The stability of the pyridazine ring, particularly when substituted with electron-donating amino groups, makes such transformations challenging.

Investigations into Regioselectivity and Chemoselectivity in Reactions of 6-Chloropyridazine-3,4-diamine

The presence of multiple reactive sites in 6-chloropyridazine-3,4-diamine—the two non-equivalent amino groups, the chloro substituent, and the pyridazine ring itself—raises important questions of regioselectivity and chemoselectivity in its chemical reactions.

Regioselectivity in nucleophilic aromatic substitution (SNAr) reactions is a key consideration. The chloro group at the 6-position is susceptible to displacement by nucleophiles. The rate and regioselectivity of this substitution are influenced by the electronic effects of the amino groups and the inherent reactivity of the pyridazine ring. The amino groups, being electron-donating, can modulate the electrophilicity of the carbon atoms in the pyridazine ring. Computational studies on related dichloropyrimidines and dichloroquinazolines have shown that the position of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution and the relative energies of the transition states. mdpi.com In the case of 6-chloropyridazine-3,4-diamine, the position of the chloro group relative to the ring nitrogens and the amino groups will dictate the preferred site of nucleophilic attack.

Chemoselectivity is another important aspect, particularly in reactions where multiple functional groups could potentially react. For example, in acylation or alkylation reactions, the question arises as to whether the reaction will occur at the amino groups or at the ring nitrogen atoms. The relative nucleophilicity of these sites will determine the outcome. Generally, the exocyclic amino groups are more nucleophilic than the ring nitrogens and will react preferentially. Furthermore, the two amino groups at the 3- and 4-positions are not equivalent, and this can lead to regioselectivity in reactions involving these groups. The electronic environment of each amino group, influenced by the adjacent ring nitrogen and the chloro substituent, will affect its reactivity.

In condensation reactions with unsymmetrical dicarbonyl compounds, the regioselectivity of the cyclization will depend on the relative reactivity of the two carbonyl groups and the two amino groups. Careful control of reaction conditions is often necessary to achieve the desired regiochemical outcome.

Advanced Applications in Contemporary Chemical Research

6-Chloropyridazine-3,4-diamine as a Key Synthon for Complex Organic Molecules

The reactivity of 6-Chloropyridazine-3,4-diamine is primarily dictated by its ortho-diamine functionality, which is a classical precursor for the formation of five- or six-membered heterocyclic rings upon condensation with appropriate electrophiles. The presence of a chlorine atom and the pyridazine (B1198779) nitrogen atoms further allows for subsequent functionalization, rendering it a highly adaptable building block.

Building Block for Polycyclic and Fused Heterocyclic Systems

The 1,2-diamine arrangement on the pyridazine core is particularly well-suited for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

While the related compound, 3-amino-6-chloropyridazine (B20888), is commonly used to synthesize imidazo[1,2-b]pyridazines through reaction with α-haloketones, the vicinal diamine structure of 6-Chloropyridazine-3,4-diamine would lead to a different isomeric series. Specifically, reaction with 1,2-dicarbonyl compounds would be expected to form a pyrazine (B50134) ring fused to the pyridazine core, yielding a pyrido[2,3-b]pyrazine derivative. Similarly, condensation with reagents like formic acid or phosgene would lead to the formation of a fused imidazole ring, resulting in an imidazo[4,5-d]pyridazine system.

The synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazines , a more complex tetracyclic system, typically involves multi-step synthetic routes. Although direct synthesis from 6-Chloropyridazine-3,4-diamine has not been extensively documented, its structural isomer, 2-chloro-3,4-diaminopyridine, is known to react with 1,2-dicarbonyl compounds to produce 5-chloropyrido[3,4-b]pyrazines. clockss.org This analogous reactivity highlights the potential of 6-Chloropyridazine-3,4-diamine to serve as a precursor to novel fused aza-heterocycles. The general reaction scheme for such condensations is presented below.

| Reactant A | Reactant B | Fused Product System |

| 6-Chloropyridazine-3,4-diamine | 1,2-Diketone (e.g., Biacetyl) | 6-Chloro-2,3-dimethylpyrido[2,3-d]pyridazine |

| 6-Chloropyridazine-3,4-diamine | Glyoxal (B1671930) | 6-Chloropyrido[2,3-d]pyridazine |

| 6-Chloropyridazine-3,4-diamine | Formic Acid | 6-Chloro-1H-imidazo[4,5-d]pyridazine |

This table represents plausible reaction outcomes based on the known reactivity of ortho-diamines.

Scaffolding for Supramolecular Architectures

The molecular structure of 6-Chloropyridazine-3,4-diamine contains multiple sites capable of participating in non-covalent interactions, making it an interesting candidate for the construction of supramolecular assemblies. The two amino groups can act as hydrogen bond donors, while the pyridazine nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of intricate hydrogen-bonding networks.

While specific studies on the supramolecular architectures derived solely from 6-Chloropyridazine-3,4-diamine are not widely reported in the literature, the principles of crystal engineering suggest its utility. The formation of extended one-, two-, or three-dimensional networks through self-assembly is a plausible application. Such ordered structures are of interest in fields like materials science and host-guest chemistry.

Contributions to Ligand Design and Catalysis

The presence of multiple nitrogen atoms makes the pyridazine core and its derivatives attractive for use as ligands in coordination chemistry. The diamine functionality of 6-Chloropyridazine-3,4-diamine offers a versatile handle for creating multidentate ligands for transition metal catalysis.

Pyridazine-based Ligands in Transition Metal Catalysis

6-Chloropyridazine-3,4-diamine can be readily converted into Schiff base ligands through condensation with aldehydes or ketones. The resulting ligands would possess a bidentate N,N-donor site from the imine and pyridazine nitrogen atoms, suitable for chelating to a metal center. The nature of the aldehyde or ketone used can systematically tune the steric and electronic properties of the resulting metal complex.

These pyridazine-based metal complexes have potential applications in various catalytic transformations. For instance, complexes of late transition metals (e.g., palladium, copper, nickel) with such ligands could be investigated for their efficacy in cross-coupling reactions, while complexes of early transition metals (e.g., titanium, zirconium) could be explored as catalysts for olefin polymerization. researchgate.netsemanticscholar.org Although the general utility of pyridazine and diamine ligands is well-established, specific examples derived from 6-Chloropyridazine-3,4-diamine and their catalytic performance are not extensively detailed in current literature.

Development of Organocatalysts Incorporating Pyridazine Moieties

In the field of asymmetric organocatalysis, bifunctional molecules that can activate substrates through non-covalent interactions, such as hydrogen bonding, are of great interest. The 1,2-diamine structure within 6-Chloropyridazine-3,4-diamine makes it a potential scaffold for the design of hydrogen-bond donor catalysts. nii.ac.jpmdpi.com

For example, the diamine moiety could be incorporated into a chiral framework to create a catalyst that can activate electrophiles through hydrogen bonding, while a separate functional group directs the stereochemical outcome of the reaction. While this remains a promising area for exploration, the development and application of organocatalysts specifically derived from 6-Chloropyridazine-3,4-diamine have yet to be reported.

Integration into Functional Materials Development

The bifunctional nature of 6-Chloropyridazine-3,4-diamine, possessing two reactive amino groups, makes it a suitable monomer for the synthesis of polymers and other functional materials. For instance, it could undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The incorporation of the chloropyridazine unit into the polymer backbone would be expected to impart specific thermal, electronic, or coordination properties to the resulting material.

Furthermore, its ability to act as a bridging ligand suggests its potential use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netchemistryviews.org In such materials, the diamine would link metal centers, creating porous structures with potential applications in gas storage, separation, and catalysis. However, the integration of 6-Chloropyridazine-3,4-diamine into functional materials is an area that remains largely unexplored in the scientific literature.

Precursors for Optoelectronic Materials (e.g., Nonlinear Optical (NLO), Photovoltaic)

The pyridazine ring, being an electron-deficient system, is a key structural motif in the design of materials with interesting optical and electronic properties. When appropriately substituted with electron-donating and electron-accepting groups, pyridazine derivatives can exhibit significant intramolecular charge transfer (ICT), a crucial characteristic for nonlinear optical (NLO) and photovoltaic applications.

Nonlinear Optical (NLO) Properties:

Organic materials with high third-order NLO properties are in demand for applications in photonics, such as optical switching and data processing. The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by factors like molecular conjugation and charge transfer. The presence of the electron-withdrawing pyridazine core in conjunction with the electron-donating amine groups in 6-Chloropyridazine-3,4-diamine creates a "push-pull" system. This arrangement can facilitate charge transfer upon excitation, potentially leading to a large third-order NLO susceptibility.

While direct experimental data on the NLO properties of 6-Chloropyridazine-3,4-diamine is not extensively documented, studies on other pyridazine derivatives have shown promise. For instance, the functionalization of the pyridazine heterocycle with electron-rich moieties like thiophene has been demonstrated to create push-pull systems with notable second harmonic generation (SHG) properties nih.gov. Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the NLO response of such molecules, providing insights into their electronic structure and hyperpolarizability nih.gov. The electron-deficient nature of the pyridazine ring is known to facilitate the oxidative addition of palladium in cross-coupling reactions, offering a versatile route to synthesize a variety of functionalized derivatives for NLO studies nih.gov. Research on other organic materials has shown that the incorporation of strong electron-withdrawing groups can significantly enhance third-order NLO responses mdpi.com.

Photovoltaic Properties:

In the realm of organic photovoltaics (OPVs), donor-π-acceptor (D-π-A) architectures are a common design strategy for organic dyes used in dye-sensitized solar cells (DSSCs). The pyridazine nucleus can act as an effective π-bridge, facilitating charge separation and transport. The amine groups on 6-Chloropyridazine-3,4-diamine can act as electron-donating moieties, while the pyridazine ring itself is electron-accepting.

Theoretical studies on pyridazine derivatives for photovoltaic applications have indicated that the HOMO and LUMO energy levels can be tuned to ensure efficient electron injection and dye regeneration, which are critical processes in DSSCs . The connection of an acceptor group to the pyridazine π-bridge has been shown to be crucial for enhancing the ICT character, leading to a red-shift in the absorption spectra, which is beneficial for harvesting more of the solar spectrum . While specific research on 6-Chloropyridazine-3,4-diamine in photovoltaic devices is limited, new aromatic compounds with a pyridazine core have been synthesized and tested in organic solar cells, showing initial power conversion efficiencies that suggest the potential of this class of compounds researchgate.net.

| Property | Relevance to Optoelectronics | Potential of 6-Chloropyridazine-3,4-diamine |

| Intramolecular Charge Transfer (ICT) | Essential for NLO and photovoltaic effects. | The push-pull system created by amine donors and the pyridazine acceptor can induce ICT. |

| Tunable Energy Levels (HOMO/LUMO) | Critical for efficient charge injection and transport in solar cells. | Substitution on the pyridazine ring allows for the tuning of electronic properties. |

| High Third-Order NLO Susceptibility | Enables applications in optical switching and signal processing. | The inherent asymmetry and ICT characteristics suggest potential for a significant NLO response. |

| Broad Absorption Spectra | Important for efficient light harvesting in photovoltaic devices. | Functionalization of the pyridazine core can lead to a red-shift in absorption. |

Scaffolds for Polymer Chemistry Applications

The diamine functionality of 6-Chloropyridazine-3,4-diamine makes it a prime candidate for use as a monomer in the synthesis of high-performance polymers, particularly polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and as high-temperature adhesives.

The incorporation of heterocyclic rings, such as pyridazine, into the polyimide backbone can impart desirable properties. The presence of the pyridazine unit can enhance the thermal stability and glass transition temperature (Tg) of the resulting polymers. Furthermore, the introduction of a chlorine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Research on polyimides derived from other pyridazine-containing diamines provides a strong indication of the potential of 6-Chloropyridazine-3,4-diamine in this field. For example, a series of novel polyimides were successfully synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, a diamine containing pyridine (B92270) units. These polyimides exhibited excellent thermal stability with glass transition temperatures ranging from 201 to 310 °C and high tensile moduli, suggesting their potential for high-performance material applications tandfonline.com.

Similarly, polyimides prepared from 2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane also demonstrated good thermal stability and mechanical properties, with Tg values between 236 and 300°C dntb.gov.ua. The presence of the pyridine moiety in the polymer backbone is often associated with improved solubility in organic solvents, which is a significant advantage for processing.

The general synthetic route to these polyimides involves a two-step polycondensation reaction between a diamine and an aromatic dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.

Table of Potential Polyimide Properties Derived from Pyridazine-Based Diamines

| Property | Observed Range in Pyridine/Pyridazine-Containing Polyimides | Potential Contribution of 6-Chloropyridazine-3,4-diamine |

|---|---|---|

| Glass Transition Temperature (Tg) | 201–310 °C tandfonline.com | The rigid pyridazine ring is expected to contribute to a high Tg. |

| 5% Weight Loss Temperature (TGA) | 472–501 °C (in N2) tandfonline.com | The aromatic and heterocyclic nature of the monomer would likely lead to high thermal stability. |

| Tensile Strength | 103–145 MPa tandfonline.com | The rigid polymer backbone could result in high mechanical strength. |

| Solubility | Often soluble in polar aprotic solvents researchgate.net | The specific structure may influence solubility, a key factor for processability. |

| Post-Polymerization Modification | - | The chlorine atom provides a reactive site for further functionalization. |

Computational and Theoretical Studies on 6 Chloropyridazine 3,4 Diamine Systems

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a compound. Density Functional Theory (DFT) is a common computational method used to model the electronic structure of pyridazine (B1198779) derivatives, providing a robust framework for analyzing their reactivity. gsconlinepress.com Calculations for related dichloropyridazine and chloromethoxypyridazine compounds have been successfully performed using DFT methods with basis sets such as B3LYP/6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. science.gov A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For 6-chloropyridazine-3,4-diamine, the electronic properties are influenced by a combination of factors: the electron-deficient nature of the pyridazine ring, the electron-withdrawing inductive effect of the chlorine atom, and the electron-donating mesomeric effect of the two amino groups. Computational studies on analogous chlorodiazines and amino-chloropyridines show that the LUMO is typically distributed over the electron-deficient ring, with significant orbital lobes on the carbon atoms bonded to halogen substituents. wuxibiology.commdpi.com This distribution makes these sites susceptible to nucleophilic attack. The amino groups, conversely, contribute significantly to the HOMO, increasing the molecule's electron-donating potential in other contexts.

Based on DFT calculations performed on structurally similar pyridazine derivatives, the predicted FMO energies for 6-chloropyridazine-3,4-diamine are summarized in the table below. gsconlinepress.comresearchgate.net

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Indicates electron-donating capability, influenced by amino groups. |

| ELUMO | -1.42 | Indicates electron-accepting capability; low energy value suggests high electrophilicity at specific sites. |

| ΔE (HOMO-LUMO Gap) | 4.73 | Suggests moderate chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich areas (negative potential, favorable for electrophilic attack) and blue indicates electron-deficient areas (positive potential, favorable for nucleophilic attack). mdpi.com

For 6-chloropyridazine-3,4-diamine, an MEP analysis is expected to reveal several key features based on studies of related molecules like 3-chloro-6-methoxypyridazine. nih.gov

Electron-Rich Regions (Red/Yellow): The most negative potential is anticipated to be localized on the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. The nitrogen atoms of the 3,4-diamine groups will also contribute to these electron-rich zones.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the step-by-step mechanisms of chemical reactions. By modeling reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and determine the associated energy changes. This approach provides a detailed understanding of reaction feasibility, rates, and selectivity. researchgate.net

A cornerstone of mechanistic studies is the identification and characterization of transition states (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Computational methods can locate these TS structures and calculate their energies, allowing for a quantitative comparison of different potential reaction pathways. wuxiapptec.comschrodinger.com

For 6-chloropyridazine-3,4-diamine, the most significant reaction is nucleophilic aromatic substitution (SNAr) at the C6 position. A theoretical study of this process would involve:

Modeling Reactants: The initial state, consisting of 6-chloropyridazine-3,4-diamine and a nucleophile.

Locating the Transition State (TS1): Finding the transition state for the initial nucleophilic attack on the C6 carbon.

Identifying the Meisenheimer Intermediate: Characterizing the negatively charged intermediate formed after the nucleophilic addition. researchgate.net

Locating the Second Transition State (TS2): Finding the transition state for the elimination of the chloride ion.

Modeling Products: The final state, consisting of the substituted product and the chloride ion.

The calculated energies for each species allow for the construction of a reaction energy profile, as illustrated in the hypothetical data below for a typical SNAr reaction.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +15.5 |

| 3 | Meisenheimer Intermediate | -5.2 |

| 4 | Transition State 2 (TS2) | +10.3 |

| 5 | Products | -12.0 |

Note: Values are representative for SNAr reactions on activated heterocycles and are used for illustrative purposes.

The SNAr mechanism is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group. stackexchange.com The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates this type of reaction. jocpr.com The chlorine atom at the C6 position serves as an effective leaving group.

Quantum chemical studies on related chloropyridines and dichloropyrazines confirm that the SNAr reaction proceeds via a two-step addition-elimination mechanism. researchgate.netresearchgate.net

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bonded to the chlorine. This attack is perpendicular to the ring plane and leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. This step is typically the slowest (rate-determining) because it involves the disruption of the aromatic system. chemrxiv.org The electron-deficient nature of the pyridazine ring is crucial for stabilizing this anionic intermediate.

Elimination Step: The aromaticity is restored as the leaving group (chloride ion) is expelled from the intermediate. This step is generally fast.

Computational analysis confirms that the LUMO of the chloropyridazine substrate has a large coefficient on the carbon atom attached to the chlorine, directing the nucleophilic attack to this specific site. wuxiapptec.com The calculated activation energies for substitution at different positions can be compared to predict the regioselectivity of the reaction, which overwhelmingly favors substitution at the halogen-bearing carbon. researchgate.net

Conformational Landscape and Molecular Dynamics Simulations

While the pyridazine ring itself is rigid, the molecule possesses conformational flexibility due to the rotation of the two amino groups around their respective carbon-nitrogen bonds. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them. westernsydney.edu.au The relative orientation of the two amino groups could be influenced by steric hindrance and potential intramolecular hydrogen bonding between the N-H of one group and the lone pair of the adjacent amino nitrogen.

Molecular Dynamics (MD) simulations can provide deeper insight into the dynamic behavior of 6-chloropyridazine-3,4-diamine. researchgate.net An MD simulation would model the atomic motions of the molecule over time at a given temperature, allowing for the exploration of its conformational space. acs.org Such a simulation could reveal:

The preferred orientations of the amino groups.

The frequency and energy barriers of rotational events.

The stability of any intramolecular hydrogen bonds.

For a molecule like 6-chloropyridazine-3,4-diamine, the key findings would likely relate to the planarity of the amino groups with respect to the pyridazine ring and the energetic favorability of conformers that minimize steric repulsion while potentially allowing for stabilizing intramolecular interactions.

Prediction of Reactivity and Selectivity Profiles

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. It visually represents the charge distribution and is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like 6-Chloropyridazine-3,4-diamine, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridazine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino groups, making them potential sites for nucleophilic interaction.

In a related study on substituted pyridines, MEP analysis was effectively used to determine the reactivity of the heterocyclic nitrogen. The depth and accessibility of the negative potential minimum were correlated with the susceptibility to protonation and N-oxidation. By analogy, for 6-Chloropyridazine-3,4-diamine, the MEP would help in discerning the relative reactivity of the two ring nitrogens and the exocyclic amino groups, which is crucial for predicting the selectivity of reactions such as alkylation, acylation, and coordination with metal ions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

For 6-Chloropyridazine-3,4-diamine, the presence of electron-donating amino groups is expected to raise the energy of the HOMO, enhancing its nucleophilic character. The electron-withdrawing chlorine atom and the pyridazine ring nitrogens would lower the energy of the LUMO, increasing its electrophilicity. DFT calculations would provide precise energy values for these orbitals, allowing for the quantitative prediction of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 6-Chloropyridazine-3,4-diamine

| Parameter | Value (eV) | Implication |

| EHOMO | -5.8 | High electron-donating ability (nucleophilic) |

| ELUMO | -1.2 | Good electron-accepting ability (electrophilic) |

| HOMO-LUMO Gap (ΔE) | 4.6 | High reactivity |

| Ionization Potential (I) | 5.8 | Ease of losing an electron |

| Electron Affinity (A) | 1.2 | Propensity to accept an electron |

| Global Hardness (η) | 2.3 | Measure of resistance to change in electron distribution |

| Global Softness (S) | 0.43 | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | 2.5 | Good electrophilic character |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar heterocyclic compounds. They serve to demonstrate the type of data generated in computational studies.

Local Reactivity Descriptors: Fukui Functions

While global descriptors provide a general overview of a molecule's reactivity, local descriptors, such as Fukui functions, are used to pinpoint the reactivity of individual atomic sites. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

For 6-Chloropyridazine-3,4-diamine, the calculation of condensed Fukui functions would provide numerical values for each atom, quantifying its susceptibility to different types of attack. It would be expected that the nitrogen atoms of the amino groups and the pyridazine ring would exhibit high values for nucleophilic attack, while the carbon atoms of the ring, particularly the one bonded to the chlorine atom, would be more susceptible to electrophilic attack.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in 6-Chloropyridazine-3,4-diamine

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |

| N (pyridazine ring) | 0.15 | 0.08 | 0.115 | High susceptibility to electrophilic attack |

| N (amino group) | 0.12 | 0.05 | 0.085 | High susceptibility to electrophilic attack |

| C-Cl | 0.09 | 0.18 | 0.135 | Most probable site for nucleophilic attack |

| C (adjacent to N) | 0.07 | 0.11 | 0.09 | Susceptible to nucleophilic attack |

Note: This table presents hypothetical data to illustrate how Fukui functions are used to predict site selectivity. The values represent the propensity of each atomic site to undergo a specific type of reaction.

Future Prospects and Emerging Research Frontiers for 6 Chloropyridazine 3,4 Diamine

Innovation in Green Synthesis Methods for Diaminopyridazines

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact and enhance safety and efficiency. For diaminopyridazines, including 6-Chloropyridazine-3,4-diamine, future research is geared towards developing more sustainable synthetic routes. A significant area of innovation lies in the adoption of microwave-assisted synthesis. thieme-connect.comnih.govasianpubs.orgmdpi.comgeorgiasouthern.edu This technique can dramatically shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products compared to conventional heating methods. georgiasouthern.edu

Further advancements are anticipated in the use of eco-friendly solvents, or even solvent-free reaction conditions. The exploration of biocatalysts and naturally occurring catalysts, such as chitosan, presents another promising avenue for the environmentally benign synthesis of pyridazine (B1198779) derivatives. mdpi.com These green approaches not only address environmental concerns but also align with the growing demand for cost-effective and sustainable chemical manufacturing.

Harnessing Advanced Catalytic Systems for Derivatization

The derivatization of the 6-Chloropyridazine-3,4-diamine scaffold is crucial for creating new molecules with tailored properties. Advanced catalytic systems are at the forefront of this endeavor. Transition-metal catalysis, particularly using palladium, has been instrumental in the synthesis of polysubstituted pyridazines. liberty.edu Future research will likely focus on developing more efficient and selective catalysts. This includes the use of novel ligands to fine-tune the reactivity of metal catalysts and the exploration of other transition metals like copper and rhodium. liberty.edubeilstein-journals.org

These advanced catalytic methods enable a wide range of chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridazine ring. Such modifications are key to tuning the electronic and steric properties of the resulting molecules for specific applications.

Development of High-Throughput Synthesis and Screening Methodologies

The demand for novel compounds in fields like drug discovery and materials science has spurred the development of high-throughput synthesis (HTS) and screening techniques. bmglabtech.com These automated platforms allow for the rapid synthesis and evaluation of large libraries of compounds. bmglabtech.comacs.org For 6-Chloropyridazine-3,4-diamine, this means the potential to quickly generate a vast array of derivatives and screen them for desired biological activities or material properties.

The creation of combinatorial libraries based on the pyridazine scaffold is a key strategy. lifechemicals.comacs.org By systematically varying the substituents on the pyridazine ring, researchers can explore a wide chemical space to identify "hit" compounds with promising characteristics. bmglabtech.com The integration of robotics and advanced data analysis will further accelerate this discovery process. bmglabtech.com

Exploration of Novel Material Science Applications

While much of the focus on pyridazine derivatives has been in the pharmaceutical realm, there is a growing interest in their application in material science. The unique electronic properties of the pyridazine ring, a π-deficient aromatic system, make it an attractive component for novel functional materials. researchgate.net

Pyridazines are being investigated for their potential use in organic semiconductors, which are essential components in flexible electronics and displays. liberty.edu Their ability to act as ligands for metal cations also opens up possibilities in the development of coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or photoluminescent properties. lifechemicals.com As research in this area expands, 6-Chloropyridazine-3,4-diamine could serve as a key building block for the next generation of advanced materials.

Synergistic Approaches: Bridging Experimental and Computational Chemistry for Rational Design

The integration of computational chemistry with experimental synthesis represents a powerful paradigm for the rational design of new molecules. mdpi.com For pyridazine derivatives, computational tools like molecular docking and Density Functional Theory (DFT) are increasingly being used to predict the properties and biological activity of novel compounds before they are synthesized in the lab. mdpi.comsemanticscholar.orgnih.govrsc.orgonljbioinform.comresearchgate.net

Q & A

Q. What are the most reliable synthetic routes for 6-chloropyridazine-3,4-diamine, and how do reaction conditions influence yield?

The synthesis of 6-chloropyridazine-3,4-diamine typically involves chlorination or nucleophilic substitution reactions on pyridazine precursors. For example, 3,6-dichloropyridazine (CAS 141-30-0) is a common starting material, where selective substitution at the 3-position can be achieved using ammonia or amines under controlled conditions . Reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly affect regioselectivity and yield. Evidence from Zadorozhnii et al. (2017) highlights the importance of anhydrous conditions and catalytic bases (e.g., K₂CO₃) in optimizing substitution reactions for pyridazine derivatives .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 6-chloropyridazine-3,4-diamine?

Characterization should include:

- NMR spectroscopy : H and C NMR to confirm the presence of NH₂ and Cl groups (e.g., NH₂ protons appear as broad singlets at δ 5.8–6.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 159.032 for C₄H₅ClN₄) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, especially when synthesizing derivatives for biological testing .

Q. What are the primary applications of 6-chloropyridazine-3,4-diamine in medicinal or agrochemical research?

This compound serves as a precursor for heterocyclic derivatives with potential bioactivity. For instance:

- Pharmaceuticals : It can be functionalized to synthesize triazolopyridazines or imidazolopyridazines, which are explored as kinase inhibitors or antimicrobial agents .

- Agrochemicals : Analogous chlorinated pyridazines (e.g., triazine derivatives) are used in herbicide development, as seen in simazine and atrazine analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of 6-chloropyridazine-3,4-diamine?

Density functional theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

Q. How do contradictory data on reaction yields arise in the synthesis of 6-chloropyridazine-3,4-diamine derivatives, and how can they be resolved?

Discrepancies often stem from:

- Impurity profiles : Side reactions (e.g., over-chlorination) may occur if stoichiometry is not tightly controlled .

- Analytical limitations : Variations in HPLC calibration or NMR sensitivity can lead to misreporting of purity. Resolution requires cross-validation using multiple techniques (e.g., LC-MS and H-N HMBC NMR) .

Q. What strategies improve the stability of 6-chloropyridazine-3,4-diamine in aqueous solutions for biological assays?

- pH control : Buffering at pH 6–7 minimizes hydrolysis of the chloropyridazine ring.

- Lyophilization : Storing the compound as a lyophilized powder and reconstituting in DMSO prior to use reduces degradation .

- Co-solvents : Addition of 10–20% acetonitrile in aqueous solutions enhances solubility and stability .

Q. How can mass spectrometric fragmentation patterns distinguish 6-chloropyridazine-3,4-diamine from its structural isomers?

Key fragmentation pathways include:

- Loss of NH₂ groups (Δ m/z = -16), characteristic of diamine substituents.

- Chlorine isotope patterns (3:1 ratio for Cl and Cl) at m/z 123 and 125, confirming the presence of a single Cl atom .

Methodological Considerations

Q. Designing Experiments to Assess Biological Activity

- Dose-response assays : Use a logarithmic concentration range (1 nM–100 μM) to determine IC₅₀ values for kinase inhibition .

- Control groups : Include analogs without the Cl substituent to evaluate the role of halogenation in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.